2,5,8-Undecatriyne, 1-bromo-
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Description
Scientific Research Applications
Synthetic Building Blocks for Drug Discovery
1,9-Diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems were synthesized using ring-closing metathesis (RCM) as a crucial step, highlighting the application of 1-bromo-2,5,8-undecatriyne derivatives in constructing complex molecular architectures for potential drug discovery applications. These novel spiro scaffolds, inspired by natural products like histrionicotoxins, offer versatile building blocks for generating lead generation libraries through amide formation or reductive amination processes (Jenkins et al., 2009).
Advanced Organic Synthesis Techniques
The development of efficient, high-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes from 1,2-bis(trimethylsilyl)acetylene highlights the importance of 1-bromo-2,5,8-undecatriyne derivatives in synthesizing benzyne precursors, Lewis acid catalysts, and certain luminophores. This synthesis utilizes cobalt-catalyzed Diels-Alder cycloadditions and iridium-mediated C-H activation, demonstrating the compound's utility in advanced organic synthesis and functional material development (Reus et al., 2012).
Heterocyclic Chemistry Applications
The regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one demonstrates the strategic use of bromine derivatives for synthesizing heterocyclic compounds. This process yields 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones, showcasing the reagent's role in creating complex heterocyclic structures which could be pivotal for developing new pharmaceuticals and materials (Martins, 2002).
Environmental and Industrial Applications
The study on the fire suppression efficiencies of bromoalkene/nitrogen gas mixtures illustrates an environmental application of brominated compounds. It was found that the addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas, proposing a novel approach for fire protection technologies (Zou et al., 2001).
properties
IUPAC Name |
1-bromoundeca-2,5,8-triyne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2,5,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLPBHZZAPGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451757 |
Source
|
Record name | 2,5,8-Undecatriyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Undecatriyne, 1-bromo- | |
CAS RN |
34498-25-4 |
Source
|
Record name | 2,5,8-Undecatriyne, 1-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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